![molecular formula C20H13N3O3S B2925999 4-(2-(Benzo[d]thiazol-2-yl)nicotinamido)benzoic acid CAS No. 898646-57-6](/img/structure/B2925999.png)
4-(2-(Benzo[d]thiazol-2-yl)nicotinamido)benzoic acid
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Overview
Description
Scientific Research Applications
Dye-Sensitized Solar Cells
Research has indicated the potential of benzoic acid derivatives, specifically those involving electron-acceptor groups, in improving the performance of dye-sensitized solar cells (DSSCs). A study by Yang et al. (2016) explored the impact of various electron-acceptors, including benzoic acid derivatives, on the photovoltaic parameters and stability of DSSCs. They found that certain derivatives could significantly enhance power conversion efficiency and stability under sunlight exposure, attributed to favorable energy level adjustments and enhanced light-harvesting capabilities (Yang et al., 2016).
HPPD Inhibitors
In the realm of agricultural chemistry, benzoic acid derivatives have been investigated for their herbicidal activity. Fu et al. (2021) designed and synthesized aryl-formyl piperidinone derivatives, incorporating benzoic acid motifs, to target 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme critical in plant metabolism. Their findings suggested that these compounds possess significant herbicidal activity, with the potential for development into new, environmentally friendly herbicides (Fu et al., 2021).
Antibacterial and Antiparasitic Properties
Derivatives of benzoic acid have also been explored for their antimicrobial and antiparasitic properties. A study by Delmas et al. (2002) investigated the in vitro activities of 6-nitro- and 6-amino-benzothiazoles and their anthranilic acid derivatives against Leishmania infantum and Trichomonas vaginalis. The study highlighted the structure-activity relationship, demonstrating how modifications at position 2 of the benzothiazole ring influence antiparasitic activity (Delmas et al., 2002).
Metal Complexes with Antimicrobial Activity
Benzothiazole-imino-benzoic acid ligands and their metal complexes have been synthesized and characterized for antimicrobial potential by Mishra et al. (2019). These complexes showed promising activity against bacterial strains responsible for various infections, indicating the potential for developing new antimicrobial agents (Mishra et al., 2019).
Mechanism of Action
Target of Action
The primary target of 4-(2-(Benzo[d]thiazol-2-yl)nicotinamido)benzoic acid is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The compound has shown significant inhibitory activity against this bacterium .
Mode of Action
It is known that benzothiazole derivatives can interact with their targets and cause changes that inhibit the growth of the bacteria
Biochemical Pathways
It is likely that the compound interferes with essential biochemical pathways in the bacterium, leading to its inhibition
Result of Action
The result of the action of 4-(2-(Benzo[d]thiazol-2-yl)nicotinamido)benzoic acid is the inhibition of the growth of Mycobacterium tuberculosis . This leads to a decrease in the severity of the infection caused by this bacterium.
properties
IUPAC Name |
4-[[2-(1,3-benzothiazol-2-yl)pyridine-3-carbonyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3S/c24-18(22-13-9-7-12(8-10-13)20(25)26)14-4-3-11-21-17(14)19-23-15-5-1-2-6-16(15)27-19/h1-11H,(H,22,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTLLVMLMYRVDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC=N3)C(=O)NC4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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